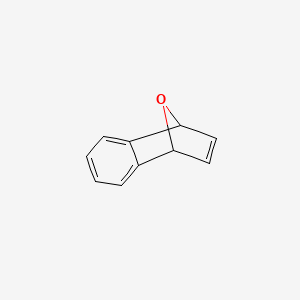

![molecular formula C8H6ClNO B1582411 6-Cloro-2-metilbenzo[d]oxazol CAS No. 63816-18-2](/img/structure/B1582411.png)

6-Cloro-2-metilbenzo[d]oxazol

Descripción general

Descripción

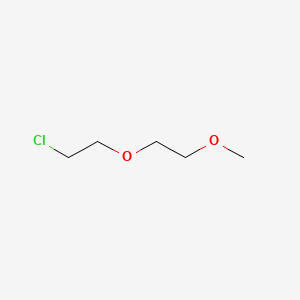

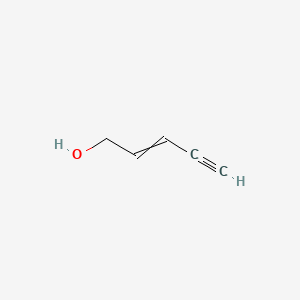

6-Chloro-2-methylbenzo[d]oxazole is an organic compound with the molecular weight of 167.59 . It is a white to yellow powder or crystals .

Molecular Structure Analysis

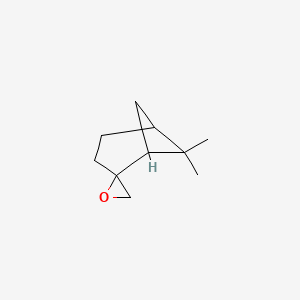

The molecular structure of 6-Chloro-2-methylbenzo[d]oxazole is represented by the InChI code1S/C8H6ClNO/c1-5-10-7-3-2-6 (9)4-8 (7)11-5/h2-4H,1H3 . This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis

6-Chloro-2-methylbenzo[d]oxazole is a white to yellow powder or crystals . It has a low solubility at room temperature but can dissolve in alcohol solvents and chlorinated hydrocarbons .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

6-Cloro-2-metilbenzo[d]oxazol: es un intermedio valioso en la síntesis de varios compuestos heterocíclicos. Estos compuestos son importantes debido a su presencia en muchos medicamentos y moléculas biológicamente activas. El anillo oxazol, en particular, es un componente de varios compuestos farmacológicamente activos, y sus derivados son conocidos por un amplio espectro de actividades biológicas .

Agentes Antimicrobianos

El compuesto se ha utilizado en la síntesis de moléculas con potentes propiedades antimicrobianas. Derivados específicos de oxazoles han demostrado eficacia contra una gama de cepas bacterianas, incluidas Staphylococcus aureus y Escherichia coli, así como especies fúngicas como Candida albicans .

Investigación Anticancerígena

Los derivados de oxazol, incluidos los sintetizados a partir de This compound, se exploran por sus propiedades anticancerígenas. Estos compuestos se pueden diseñar para dirigirse a varias vías involucradas en la proliferación y supervivencia de las células cancerosas .

Aplicaciones Antiinflamatorias y Analgésicas

El núcleo de oxazol es parte de varios medicamentos antiinflamatorios. Modificando la estructura de This compound, los investigadores pueden desarrollar nuevas moléculas que pueden actuar como inhibidores de COX-2, ofreciendo posibles beneficios terapéuticos en afecciones como la artritis .

Ciencia de los Materiales

En ciencia de los materiales, This compound se puede utilizar para sintetizar tintes, pigmentos y materiales fotosensibles. Sus derivados son valiosos para crear compuestos que responden a la luz, que se pueden utilizar en diversas aplicaciones tecnológicas .

Intermedios de Síntesis Orgánica

Este compuesto sirve como intermedio en la síntesis de moléculas orgánicas más complejas. Es particularmente útil para crear compuestos con actividad biológica, que se pueden desarrollar aún más en productos farmacéuticos .

Síntesis de Inhibidores de la Transcriptasa Inversa del VIH

This compound: se ha utilizado en la síntesis de inhibidores de la transcriptasa inversa del VIH. Estos son cruciales en el tratamiento del VIH, ya que evitan que el virus se replique dentro de las células huésped .

Desarrollo de Complejos de Carbenos N-Heterocíclicos

El compuesto también está involucrado en la síntesis de complejos de carbenos N-heterocíclicos (NHC). Estos complejos tienen una variedad de aplicaciones, incluida la de servir como catalizadores en reacciones químicas.

Safety and Hazards

6-Chloro-2-methylbenzo[d]oxazole is a hazardous substance. It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various biologically active compounds .

Mode of Action

It is known to be involved in the synthesis of various biologically active compounds . The interaction of 6-Chloro-2-methylbenzo[d]oxazole with its targets and the resulting changes are subject to the specific biological context and the other compounds involved in the reaction.

Biochemical Pathways

Given its role as an intermediate in the synthesis of various biologically active compounds , it can be inferred that it may be involved in a wide range of biochemical pathways depending on the final compound being synthesized.

Result of Action

The molecular and cellular effects of 6-Chloro-2-methylbenzo[d]oxazole’s action would depend on the specific biologically active compounds that it helps synthesize . These effects could range from modulating enzyme activity to interacting with cellular receptors, among other potential actions.

Action Environment

The action, efficacy, and stability of 6-Chloro-2-methylbenzo[d]oxazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or enzymes, temperature, and more. For instance, its solubility is known to be low at room temperature, but it can dissolve in alcohol solvents and chlorinated hydrocarbons .

Propiedades

IUPAC Name |

6-chloro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZJZCLGDISMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070008 | |

| Record name | Benzoxazole, 6-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63816-18-2 | |

| Record name | 6-Chloro-2-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63816-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 6-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063816182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 6-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 6-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

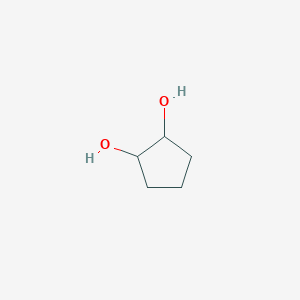

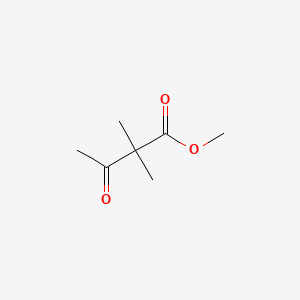

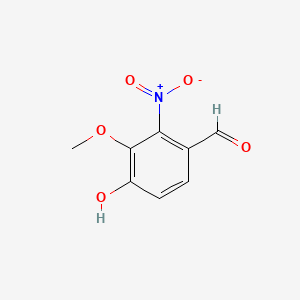

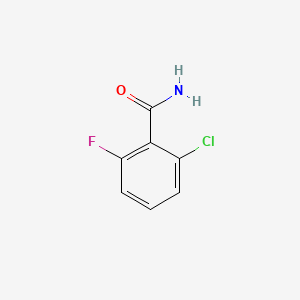

Retrosynthesis Analysis

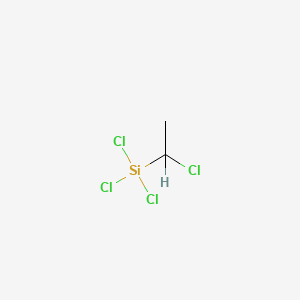

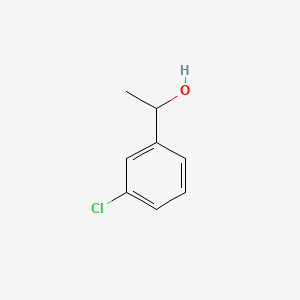

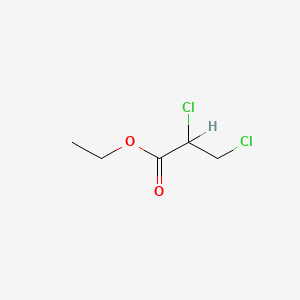

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.